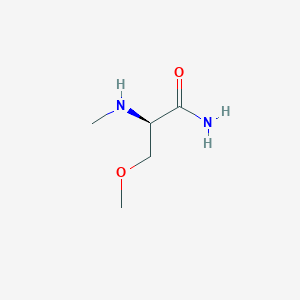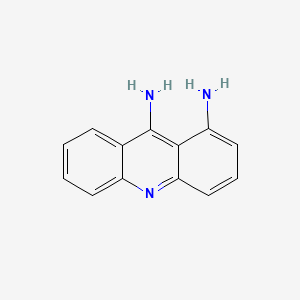
1,9-Acridinediamine
概要
説明
1,9-Acridinediamine is an organic compound belonging to the acridine family. It is characterized by the presence of two amino groups attached to the acridine ring at positions 1 and 9. This compound is known for its vibrant yellow color and has been widely studied for its various biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,9-Acridinediamine can be synthesized through several methods. One common approach involves the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl₃). The resulting 9-chloroacridine is then subjected to nucleophilic substitution with ammonia to yield 1,9-diaminoacridine .
Industrial Production Methods
Industrial production of 1,9-diaminoacridine typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
1,9-Acridinediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridine derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various acridine derivatives with modified functional groups, which can exhibit different chemical and biological properties.
科学的研究の応用
1,9-Acridinediamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Biology: The compound has been studied for its interactions with DNA and its potential as an anticancer agent.
Medicine: It has shown promise in the treatment of certain types of cancer and as an antimicrobial agent.
Industry: This compound is used in the production of dyes and pigments due to its vibrant color.
作用機序
1,9-Acridinediamine exerts its effects primarily through intercalation with DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands, preventing bacterial reproduction . The compound’s ability to intercalate with DNA also makes it a potential anticancer agent, as it can inhibit the proliferation of cancer cells .
類似化合物との比較
Similar Compounds
3,6-Diaminoacridine: Another acridine derivative with similar properties but different substitution positions.
9-Aminoacridine: A related compound with a single amino group at position 9.
Ethacridine Lactate: An acridine derivative used as an antiseptic.
Uniqueness
1,9-Acridinediamine is unique due to its dual amino groups at positions 1 and 9, which confer distinct chemical and biological properties. This structural feature allows for versatile chemical modifications and enhances its potential as a therapeutic agent.
特性
CAS番号 |
23043-60-9 |
|---|---|
分子式 |
C13H11N3 |
分子量 |
209.25 g/mol |
IUPAC名 |
acridine-1,9-diamine |
InChI |
InChI=1S/C13H11N3/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H,14H2,(H2,15,16) |
InChIキー |
NDNCMVVGTGZIMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3N)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
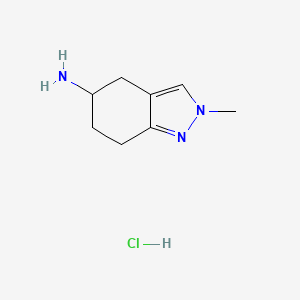
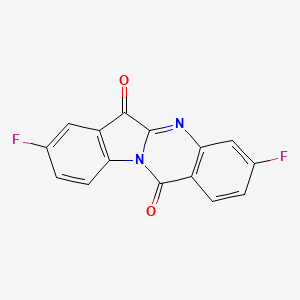
![Benzenamine, 2-[(2-bromo-4-chlorophenyl)methoxy]-, hydrochloride](/img/structure/B8688377.png)
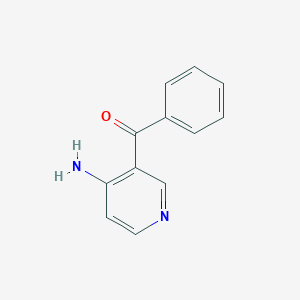
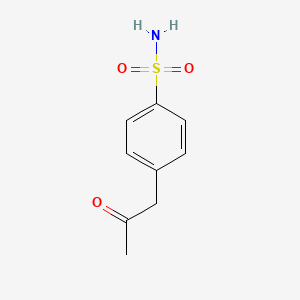
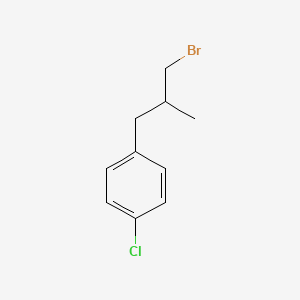
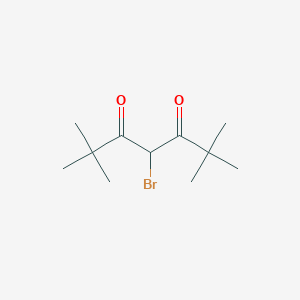
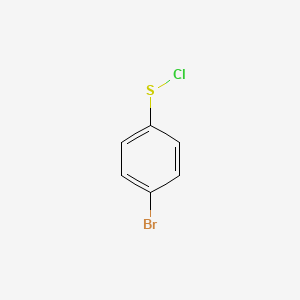

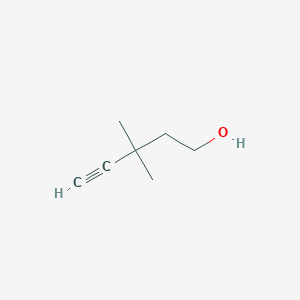
![1,3-Propanediol, 2-[(6-methoxy-3-nitro-2-pyridinyl)amino]-](/img/structure/B8688423.png)
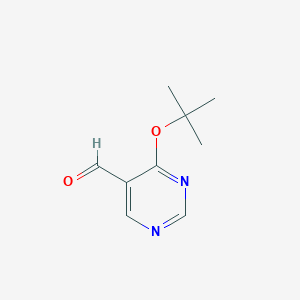
![(1R,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methylidenecyclopentan-1-ol](/img/structure/B8688435.png)
